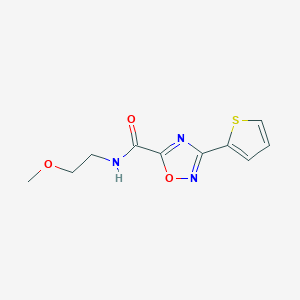![molecular formula C17H15N3O4S B5356909 N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE](/img/structure/B5356909.png)
N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, an oxadiazole ring, and a phenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a thiosemicarbazide derivative in the presence of an oxidizing agent such as manganese(II) acetate.
Introduction of the Furan Ring: The furan ring can be introduced through a reaction involving a furan derivative and an appropriate electrophile.
Coupling with Phenylacetamide: The final step involves coupling the oxadiazole-furan intermediate with phenylacetamide under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of strong oxidizing agents.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation Products: Furanones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
Uniqueness
N-[4-(2-{[5-(2-METHYLFURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE is unique due to the combination of its furan and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Propiedades
IUPAC Name |
N-[4-[2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-14(7-8-23-10)16-19-20-17(24-16)25-9-15(22)12-3-5-13(6-4-12)18-11(2)21/h3-8H,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGROJDOSAUMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2E,4E)-1-(4-acetylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]-4-butoxybenzamide](/img/structure/B5356829.png)

![5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5356843.png)
![N-methyl-2-oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethanamine](/img/structure/B5356863.png)
![(1Z)-1-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine](/img/structure/B5356864.png)
![3-METHYL-4-{5-[(1E)-2-(5-NITRO-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)ETHENYL]FURAN-2-YL}BENZOIC ACID](/img/structure/B5356866.png)
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5356867.png)
![5-({1-[(4-methyl-1,4-diazepan-1-yl)methyl]pent-4-en-1-yl}oxy)pyridine-2-carbonitrile](/img/structure/B5356869.png)
![[(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5356877.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5356884.png)
![8-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5356885.png)
![1,3-diphenyl-1,2-dihydrobenzo[f]quinazoline](/img/structure/B5356889.png)
![1,4,6-trimethyl-3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]pyridin-2(1H)-one](/img/structure/B5356902.png)
![N-(4-methoxy-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5356904.png)
